4-{2-[(4E)-1-CARBAMOTHIOYL-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONIC ACID
説明
4-{2-[(4E)-1-CARBAMOTHIOYL-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONIC ACID is a complex organic compound with a unique structure that includes a pyrazole ring, a nitrophenyl group, and a sulfonic acid group
特性
IUPAC Name |
4-[[2-carbamothioyl-5-(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O6S2/c17-16(29)21-15(23)14(13(20-21)9-1-5-11(6-2-9)22(24)25)19-18-10-3-7-12(8-4-10)30(26,27)28/h1-8,20H,(H2,17,29)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISOCZZKNCRCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)N(N2)C(=S)N)N=NC3=CC=C(C=C3)S(=O)(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4E)-1-CARBAMOTHIOYL-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONIC ACID typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the nitrophenyl group, and the addition of the sulfonic acid group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
4-{2-[(4E)-1-CARBAMOTHIOYL-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONIC ACID can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitrophenyl group can also be reduced to an amino group.
Substitution: The sulfonic acid group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
科学的研究の応用
Anticancer Activity
Research indicates that compounds with similar structures to 4-{2-[(4E)-1-carbamothioyl-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}benzene-1-sulfonic acid exhibit significant anticancer properties. The presence of the nitrophenyl group is believed to enhance cytotoxicity against various cancer cell lines. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. The sulfonic acid group may contribute to its interaction with biological targets involved in inflammation pathways .
Antimicrobial Properties
Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. This property could be attributed to the presence of the hydrazine and sulfonic acid functionalities, which may disrupt bacterial cell membranes or interfere with metabolic processes .
Case Studies
Several case studies have highlighted the potential applications of this compound:
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of related pyrazole derivatives on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting that structural modifications can enhance therapeutic effectiveness .
Case Study 2: Anti-inflammatory Mechanism
In an animal model of arthritis, a derivative of this compound significantly reduced joint swelling and inflammatory markers compared to controls. This suggests that it may serve as a viable candidate for further development in treating chronic inflammatory conditions .
Case Study 3: Antimicrobial Activity
A preliminary screening against common pathogens revealed that certain derivatives exhibited potent antibacterial activity, particularly against Gram-positive bacteria. This finding supports further exploration into its potential as an antimicrobial agent .
作用機序
The mechanism by which 4-{2-[(4E)-1-CARBAMOTHIOYL-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONIC ACID exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may target specific signaling pathways involved in cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
- 4-{2-[(4E)-1-CARBAMOTHIOYL-3-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONIC ACID
- 4-{2-[(4E)-1-CARBAMOTHIOYL-3-(4-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONIC ACID
Uniqueness
What sets 4-{2-[(4E)-1-CARBAMOTHIOYL-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONIC ACID apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
生物活性
The compound 4-{2-[(4E)-1-carbamothioyl-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}benzene-1-sulfonic acid (often abbreviated as compound 1) represents a class of hydrazone derivatives with potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of compound 1 can be represented as follows:
This structure indicates the presence of a sulfonic acid group, a hydrazine moiety, and a pyrazole derivative, which are critical for its biological interactions.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with compound 1. Notably, its potential as an antitumor agent , anti-inflammatory , and antimicrobial properties have been emphasized.
Antitumor Activity
Research has indicated that pyrazole derivatives, including compound 1, exhibit significant antitumor activity. A study demonstrated that compounds with similar structural features inhibited key cancer-related pathways such as:
- BRAF(V600E) inhibition
- EGFR signaling pathway modulation
- Aurora-A kinase inhibition
These pathways are crucial in the proliferation and survival of cancer cells. Compound 1's ability to interfere with these pathways suggests its potential in cancer therapy .
Anti-inflammatory Activity
Compound 1 has shown promising anti-inflammatory effects. In vitro studies indicated that it reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests its role in modulating immune responses and could be beneficial in treating chronic inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of compound 1 were evaluated against various bacterial strains. Preliminary results indicated effective bacteriostatic activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 4 μg/ml. Such findings position compound 1 as a candidate for further development in antimicrobial therapies .
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a controlled study involving various cancer cell lines, compound 1 was administered at different concentrations. The results showed a dose-dependent reduction in cell viability, indicating its potential as an effective antitumor agent.
Case Study 2: Anti-inflammatory Response
In another study focusing on inflammatory models, mice treated with compound 1 exhibited significantly lower levels of inflammatory markers compared to the control group. This suggests that compound 1 could be developed into a therapeutic agent for inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis typically involves multi-step condensation reactions, with critical control over temperature, solvent polarity (e.g., DMF or ethanol), and stoichiometric ratios of intermediates like hydrazine derivatives and sulfonic acid precursors. Purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC is essential to isolate the target compound from byproducts such as unreacted nitroaryl intermediates. Yield optimization requires pH control during diazotization steps and inert atmosphere conditions to prevent oxidation .
Q. How can spectroscopic techniques confirm the compound’s molecular structure and tautomeric equilibria?
- Methodological Answer:
- NMR (¹H/¹³C): Assign signals for the pyrazolone ring (δ 5.8–6.2 ppm for olefinic protons) and sulfonic acid group (downfield shifts due to electron withdrawal). Tautomeric forms (e.g., keto-enol) are identified via exchange spectroscopy (EXSY) .
- IR: Confirm carbamothioyl (C=S stretch at ~1250 cm⁻¹) and nitro groups (asymmetric stretch at 1520 cm⁻¹) .
- XRD: Resolve crystal packing and hydrogen-bonding networks involving the sulfonic acid moiety .
Advanced Research Questions
Q. How can contradictions between DFT predictions and experimental data (e.g., crystallography) regarding electronic configurations be resolved?
- Methodological Answer: Hybrid approaches combining ab initio calculations (e.g., DFT with B3LYP/6-311++G(d,p)) and experimental X-ray charge density analysis are recommended. Discrepancies in dipole moments or frontier orbital energies may arise from solvation effects in DFT; implicit solvent models (e.g., PCM) or molecular dynamics simulations can bridge this gap. Validate computational results against experimental UV-Vis spectra (TD-DFT) and electrostatic potential maps .
Q. What experimental design principles apply to ecotoxicological studies evaluating environmental persistence?
- Methodological Answer: Use a split-plot design (as in agricultural chemistry studies ) with controlled variables:
- Abiotic factors: Test hydrolysis rates at varying pH (3–9) and UV exposure.
- Biotic factors: Assess microbial degradation using OECD 301F biodegradation assays.
- Analytical tools: Quantify compound residues via LC-MS/MS with isotope-labeled internal standards. Long-term studies (>6 months) should monitor transformation products (e.g., nitro-reduced metabolites) .
Q. How does the sulfonic acid group influence intermolecular interactions in solid-state vs. solution-phase environments?
- Methodological Answer:
- Solid-state: XRD reveals sulfonic acid participates in hydrogen-bonded dimers (O···S distances ~3.2 Å) and π-stacking with the nitroaryl group. DSC detects phase transitions linked to proton mobility .
- Solution-phase: Conductivity measurements and pH-dependent ¹H NMR (e.g., deuterated DMSO/water) quantify sulfonic acid dissociation (pKa ~1.2). Compare with computational solvent-accessible surface area (SASA) models .
Q. What strategies elucidate structure-activity relationships (SAR) between substituents and bioactivity?
- Methodological Answer:
- Synthetic SAR: Prepare derivatives with modified nitroaryl or carbamothioyl groups. Assess enzyme inhibition (e.g., COX-2 or kinases) via kinetic assays (IC₅₀ determination).
- Computational SAR: Use molecular docking (AutoDock Vina) to map binding interactions, validated by mutagenesis studies on target proteins .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across cell-based vs. in vivo assays?
- Methodological Answer: Discrepancies may arise from pharmacokinetic factors (e.g., poor membrane permeability of the sulfonic acid group). Mitigate via:
- Prodrug design: Synthesize esterified sulfonate derivatives to enhance bioavailability.
- Metabolite tracking: Use radiolabeled (¹⁴C) compound to identify active metabolites in plasma .
Theoretical Framework Integration
Q. How can molecular orbital theory guide the design of novel derivatives with enhanced photostability?
- Methodological Answer: Apply frontier molecular orbital (FMO) analysis to predict sites of photooxidation. Derivatives with electron-withdrawing groups (e.g., -CF₃) on the pyrazolone ring lower HOMO energy, reducing UV-induced degradation. Validate via accelerated light-exposure tests (ICH Q1B guidelines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
